molecular formula C11H14ClN B2457371 Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride CAS No. 2377033-61-7

Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride

Cat. No.: B2457371
CAS No.: 2377033-61-7
M. Wt: 195.69
InChI Key: YVSCATPVTGMBHF-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indene moiety

Future Directions

Spiro compounds are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . They have potential pharmaceutical applications with anti-cancer, anti-inflammatory, antinociceptive, antiproliferative, etc., activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding spiro[cyclopropane-1,9’-fluorene] with a 70% yield . Another approach includes the oxidation of N-aminophthalimide with lead tetraacetate in the presence of spiro (1-pyrazolinecyclopropanes) at low temperatures .

Industrial Production Methods

Industrial production methods for spirocyclic compounds often involve scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like lead tetraacetate.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic nitrenes, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

Spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-dihydroindene-2,1’-cyclopropane]-1-amine;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11;/h1-4,10H,5-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSCATPVTGMBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC3=CC=CC=C3C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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